![molecular formula C20H36O6Si2 B14184955 1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14184955.png)
1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene: is an organosilicon compound characterized by the presence of dimethylsilyl groups and methoxyethoxy chains attached to a benzene ring. This compound is of interest due to its unique structural features, which combine the properties of silicon and organic ether groups, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene typically involves the reaction of 1,4-dichlorobenzene with chlorodimethylsilane in the presence of a catalyst. The reaction proceeds under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The resulting intermediate is then reacted with 2-(2-methoxyethoxy)ethanol under basic conditions to introduce the methoxyethoxy groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The silicon atoms can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including polymers and nanomaterials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene involves its interaction with molecular targets through its silicon and ether groups. The silicon atoms can form strong bonds with oxygen, nitrogen, and other elements, facilitating the formation of stable complexes. The methoxyethoxy chains provide flexibility and solubility, enhancing the compound’s ability to interact with various molecular pathways.
Comparación Con Compuestos Similares
- 1,4-Bis(trimethylsilyl)benzene
- 1,4-Bis(triethoxysilyl)benzene
- 1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
Comparison: 1,4-Bis(dimethylsilyl)-2,5-bis[2-(2-methoxyethoxy)ethoxy]benzene is unique due to the combination of dimethylsilyl groups and methoxyethoxy chains. This combination provides a balance of hydrophobic and hydrophilic properties, making it more versatile in various applications compared to its analogs. The presence of methoxyethoxy groups enhances its solubility and reactivity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C20H36O6Si2 |
|---|---|
Peso molecular |
428.7 g/mol |
InChI |
InChI=1S/C20H36O6Si2/c1-21-7-9-23-11-13-25-17-15-20(28(5)6)18(16-19(17)27(3)4)26-14-12-24-10-8-22-2/h15-16H,7-14H2,1-6H3 |
Clave InChI |
QFQJROUHUIKOJR-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOC1=CC(=C(C=C1[Si](C)C)OCCOCCOC)[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



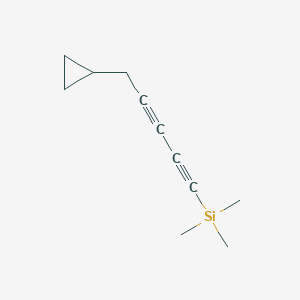
![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
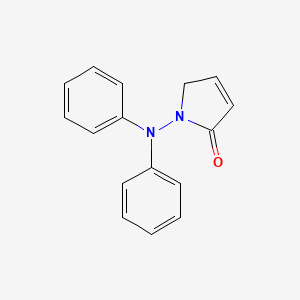

![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)


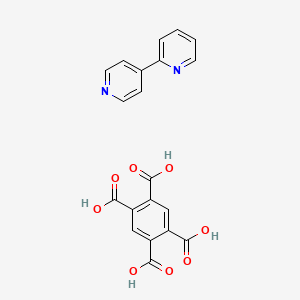
![1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-](/img/structure/B14184917.png)
![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)
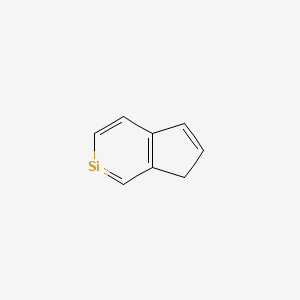
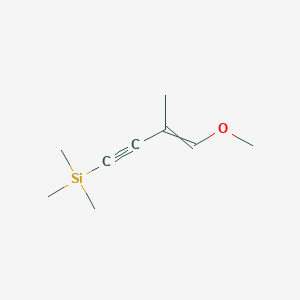
![N,N,N-Trimethyl-2-[(2-methylbut-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14184940.png)
